2,4-Dichloro-6,7-dimethoxy-5-methylquinazoline is a heterocyclic compound with the molecular formula and a molecular weight of approximately 259.09 g/mol. It is classified under quinazolines, a group of compounds known for their diverse biological activities. The compound is recognized for its potential applications in pharmaceuticals, particularly as an impurity related to the drug doxazosin, which is used in the treatment of hypertension and benign prostatic hyperplasia.
The synthesis of 2,4-dichloro-6,7-dimethoxy-5-methylquinazoline typically involves the chlorination of 6,7-dimethoxy-2,4-dihydroxyquinazoline using phosphorus oxychloride and N,N-dimethylformamide as solvents. This method has been optimized to enhance production efficiency and reduce toxicity.
This method significantly reduces reaction time (approximately 4 hours) compared to traditional methods that may take up to 23 hours .
The molecular structure of 2,4-dichloro-6,7-dimethoxy-5-methylquinazoline features a quinazoline ring system with two chlorine atoms and two methoxy groups attached. The InChIKey for this compound is DGHKCBSVAZXEPP-UHFFFAOYSA-N.
The primary chemical reactions involving 2,4-dichloro-6,7-dimethoxy-5-methylquinazoline include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups.
These reactions make the compound versatile for further functionalization in synthetic organic chemistry.
The mechanism of action for compounds like 2,4-dichloro-6,7-dimethoxy-5-methylquinazoline often involves interaction with specific biological targets such as receptors or enzymes. For instance, as an impurity related to doxazosin, it may exhibit alpha-adrenergic blocking activity.
Research indicates that quinazoline derivatives can inhibit certain kinases and modulate receptor activity, which contributes to their therapeutic effects in managing hypertension and other conditions .
2,4-Dichloro-6,7-dimethoxy-5-methylquinazoline is primarily utilized in research settings as a reference standard or impurity for analytical purposes in pharmaceutical development. Its role as an impurity in doxazosin formulations highlights its importance in ensuring the quality and efficacy of pharmaceutical products.
Chlorination of quinazoline precursors represents a critical step in synthesizing 2,4-dichloro-6,7-dimethoxy-5-methylquinazoline. Two dominant methodologies emerge from the literature: phosphorus oxychloride (POCl₃) catalysis and thionyl chloride (SOCl₂) activation. The POCl₃ route typically employs N,N-dimethylformamide (DMF) as a catalytic accelerator, enabling dichloro formation at positions 2 and 4 of the quinazoline core. This method achieves yields >95% under reflux conditions (110°C) within 6–8 hours, significantly outperforming traditional chlorination agents like N-ethylaniline, which require 23–24 hours and generate toxic byproducts [2] [7].
In contrast, thionyl chloride-based chlorination necessitates polar aprotic solvents (e.g., DMF) but faces challenges with the 5-methyl substituent. Steric hindrance from the methyl group can reduce electrophilic attack at C4, lowering yields to 80–85% compared to non-methylated analogues like 2,4-dichloro-6,7-dimethoxyquinazoline [6]. The table below summarizes key performance metrics:
Table 1: Chlorination Route Efficiency for Quinazoline Derivatives
| Method | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| POCl₃/DMF | DMF (catalytic) | 110°C (reflux) | 6–8 | >95 | Minimal |
| SOCl₂/DMF | DMF (stoichiometric) | 80°C | 6 | 80–85 | Sulfur oxides |
| POCl₃/N-ethylaniline | N-ethylaniline | 120°C | 23–24 | 70–75 | Toxic amines |
The POCl₃/DMF system’s superiority lies in its in situ generation of the Vilsmeier reagent, which selectively activates carbonyl oxygen at C4 and facilitates nucleophilic displacement by chloride at C2 and C4 [7].
Methoxy groups at C6 and C7 are highly sensitive to nucleophilic demethylation under chlorination conditions. The 5-methyl group in the target compound further complicates selectivity due to potential ring methylation or electrophilic attack. Catalytic strategies are essential to preserve these functionalities:
Notably, the 5-methyl group’s electron-donating effect enhances steric crowding at C4 and C6, necessitating precise catalyst loading. Exceeding 15 mol% ZnCl₂ promotes over-chlorination at C5, degrading the methyl substituent [4].
Solvent polarity directly influences chlorination kinetics and impurity profiles. Non-polar solvents (toluene, xylene) yield <50% conversion due to poor POCl₃ solubility, while polar aprotic solvents (DMF, acetonitrile) enhance ion pair separation but risk N-alkylation:
Table 2: Solvent Impact on Byproduct Formation
| Solvent System | Dielectric Constant | Reaction Yield (%) | Major Byproduct | Byproduct Yield (%) |
|---|---|---|---|---|
| Solvent-free POCl₃ | N/A | 98 | None | <0.5 |
| DMF | 36.7 | 95 | N-Carbamoyl adducts | 5–8 |
| Acetonitrile | 37.5 | 85 | 4-Chloro-6,7-dimethoxyquinazoline | 10 |
| Toluene | 2.4 | 45 | Unreacted starting material | 50 |
Hydrolysis steps further exemplify solvent dependence: Aqueous workup in chloroform/water minimizes dichloro hydrolysis versus THF/water systems, which degrade 15% of product [4].
The synthesis of 2,4-dichloro-6,7-dimethoxy-5-methylquinazoline requires precise thermal control across three stages: ring closure, chlorination, and hydrolysis:
Multistep thermal profiling reveals that maintaining chlorination at 110°C ± 5°C and hydrolysis at 0–25°C maximizes overall yield (82%) while minimizing thermal degradation of the 5-methyl group [2] [4].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5